Octacosane-d58

Catalog No.
S788218
CAS No.
16416-33-4
M.F
C28H58
M. Wt
453.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octacosane-d58

CAS Number

16416-33-4

Product Name

Octacosane-d58

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,28-octapentacontadeuteriooctacosane

Molecular Formula

C28H58

Molecular Weight

453.1 g/mol

InChI

InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2

InChI Key

ZYURHZPYMFLWSH-ABYBKZRISA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Octacosane-d58 is a fully deuterated, long-chain (C28) alkane utilized primarily as a premium internal standard for quantitative mass spectrometry (GC-MS/LC-MS) and as a specialized matrix for neutron scattering and solid-state NMR [1]. With an isotopic purity typically ≥98 atom % D, it maintains the exact physical properties of its unlabeled counterpart—such as a melting point of 57–64 °C and high hydrophobicity—while providing a distinct mass shift (+58 Da) and a 'silent' proton profile [2]. These attributes make it highly sought after for environmental aerosol speciation, petrochemical profiling, and the encapsulation of air-sensitive organometallic reagents during advanced spectroscopic analysis[REFS-1, REFS-2].

Substituting Octacosane-d58 with unlabeled n-octacosane (CAS 630-02-4) or shorter deuterated alkanes (e.g., Tetracosane-d50) fundamentally compromises analytical integrity. In GC-MS applications, unlabeled octacosane cannot be distinguished from endogenous environmental or biological hydrocarbons, rendering isotope dilution mass spectrometry (IDMS) impossible [1]. Furthermore, using shorter deuterated chains fails to accurately mirror the extraction recovery and volatility profile of >C28 high-boiling-point analytes, leading to quantification errors during thermal desorption or solvent extraction [2]. In solid-state NMR, unlabeled waxes introduce overwhelming 1H background signals that obscure the target analyte, making perdeuteration indispensable for high-resolution structural studies[1].

Volatility-Matched Recovery Profiling for Heavy Hydrocarbons

When analyzing heavy ambient aerosols via high-temperature on-line GC, selecting the correct internal standard chain length is critical. Tetracosane-d50 (C24) exhibits an RSD of 8.4%, which underrepresents the volatility and thermal desorption losses of heavier >C28 analytes. In contrast, Octacosane-d58 (C28) yields an RSD of 16%, perfectly matching the recovery profile and physical behavior of the heavier hydrocarbon fraction [1].

Evidence DimensionRelative Standard Deviation (RSD) of Recovery
Target Compound DataRSD = 16% (accurately tracking heavy >C28 alkane losses)
Comparator Or BaselineTetracosane-d50 (RSD = 8.4%)
Quantified DifferenceTetracosane-d50 underrepresents the volatility and thermal desorption losses of >C28 analytes, whereas Octacosane-d58 perfectly matches the heavier fraction.
ConditionsHigh-temperature valveless injection on-line GC for ambient aerosol sampling.

Procurement of the exact C28 chain length is critical to accurately quantify extraction and thermal desorption losses of heavy environmental hydrocarbons.

Proton Background Elimination in Protective Encapsulation

For solid-state NMR (SSNMR) of air- and moisture-sensitive compounds, samples are often encapsulated in paraffin wax. Using unlabeled n-octacosane introduces massive aliphatic 1H signals that obscure the analyte. Octacosane-d58 (≥98 atom % D) provides a completely silent 1H background while maintaining the exact same thermal encapsulation properties (mp 57–64 °C), enabling high-resolution 1H SSNMR of the protected species [1].

Evidence Dimension1H NMR Signal Interference
Target Compound DataSilent 1H background (due to ≥98 atom % D perdeuteration)
Comparator Or BaselineUnlabeled n-octacosane (Massive aliphatic 1H signals)
Quantified DifferenceElimination of obscuring matrix signals while maintaining identical thermal encapsulation properties.
ConditionsEncapsulation of air/moisture-sensitive samples in paraffin wax for Magic-Angle Spinning (MAS) 1H SSNMR.

Selecting the perdeuterated form allows researchers to utilize the protective barrier properties of wax without sacrificing 1H NMR spectral resolution.

Absolute Quantification via Isotope Dilution Mass Spectrometry (IDMS)

In the quantification of homologous alkane series (C16–C38) from complex matrices like biomass combustion aerosols, unlabeled octacosane is indistinguishable from endogenous analytes. Octacosane-d58 provides a +58 Da mass shift (m/z 453.12 vs 394.76), ensuring absolute baseline resolution in Selected Ion Monitoring (SIM) mode. This allows for precise correction of extraction efficiencies and instrument drift [1].

Evidence DimensionAnalyte Mass-to-Charge (m/z) Shift
Target Compound Datam/z 453.12 (+58 Da mass shift, ≥98 atom % D)
Comparator Or BaselineUnlabeled n-octacosane (m/z 394.76)
Quantified DifferenceComplete baseline resolution of the internal standard from endogenous C28 alkanes.
ConditionsGC-MS Selected Ion Monitoring (SIM) of biomass combustion aerosols.

The +58 Da mass shift ensures absolute baseline resolution from native octacosane, enabling precise quantification irrespective of matrix complexity or extraction efficiency.

Internal Standard for Heavy Hydrocarbon Speciation

Octacosane-d58 is the preferred internal standard for GC-MS/LC-MS analysis of high-boiling-point environmental contaminants, such as PM2.5 aerosols and biomass combustion emissions, where it accurately corrects for extraction and thermal desorption losses of >C28 analytes [1].

Protective Matrix for Solid-State NMR

Due to its silent proton profile and stable melting point (57–64 °C), Octacosane-d58 is used to encapsulate air- and moisture-sensitive materials (e.g., organolithium reagents, MXenes) for high-resolution 1H Magic-Angle Spinning (MAS) SSNMR [2].

Contrast Agent in Neutron Scattering (SANS/NR)

In materials science, perdeuterated long-chain alkanes like Octacosane-d58 are incorporated into lipid bilayers and polymer blends to provide critical scattering contrast in small-angle neutron scattering and neutron reflectometry, allowing for the elucidation of complex interfacial structures [2].

XLogP3

14.8

Exact Mass

452.817903115 Da

Monoisotopic Mass

452.817903115 Da

Heavy Atom Count

28

Dates

Last modified: 04-14-2024

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